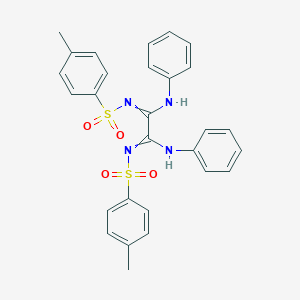
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)- is a compound that has been widely studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, bacteria, and fungi. It may also work by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
Studies have shown that 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- can affect various biochemical and physiological processes in living organisms. In cancer cells, it has been found to induce apoptosis or programmed cell death. In bacteria and fungi, it has been found to inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- in lab experiments is its potential to exhibit strong biological activity. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)-. One direction is to study its potential applications in medicine for the treatment of various diseases such as cancer, bacterial infections, and fungal infections. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further studies can be conducted to investigate the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- involves the reaction of N,N-dimethylthiourea, benzaldehyde, and aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use as a dye or pigment.
Propiedades
Nombre del producto |
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)- |
|---|---|
Fórmula molecular |
C24H21N5S2 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-sulfanylideneimidazolidine-1-carbothioamide |
InChI |
InChI=1S/C24H21N5S2/c1-27(2)23(30)29-22(26-19-14-8-4-9-15-19)21(25-18-12-6-3-7-13-18)28(24(29)31)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clave InChI |
NLFNSWMTPUMXMU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
SMILES canónico |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{3-[(4-methylphenyl)imino]-1,4-diphenyl-1,4-diazepan-2-ylidene}aniline](/img/structure/B307107.png)

![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dipiperidin-1-ylethylidene}aniline](/img/structure/B307109.png)
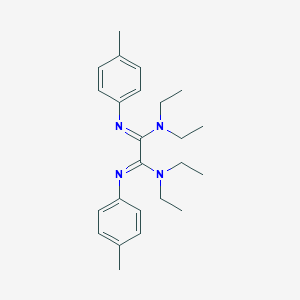
![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dimorpholin-4-ylethylidene}aniline](/img/structure/B307111.png)



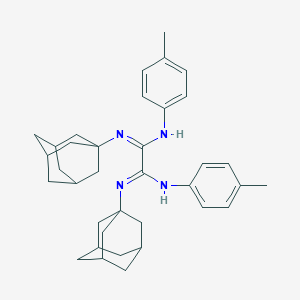
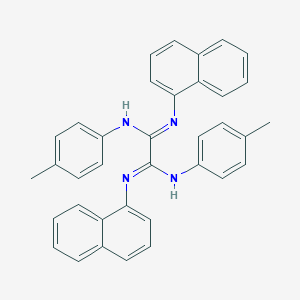
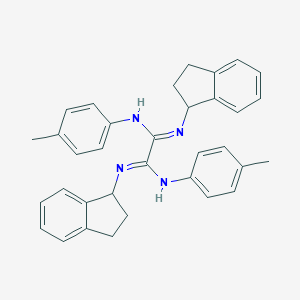
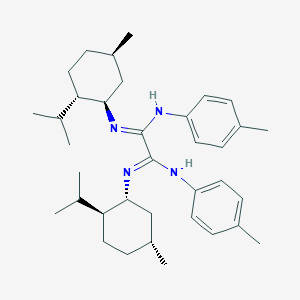
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
